1-Benzyl-4-isopropoxybenzene

Organic Synthesis Process Chemistry Purification

Researchers and procurement managers need intermediates with predictable reactivity and consistent physicochemical properties. Substituting with methoxy or ethoxy analogs alters boiling points, density, and solid handling. 1-Benzyl-4-isopropoxybenzene (CAS 35672-53-8) provides: • Defined boiling point: 103-104 °C at 0.4 Torr - suitable for vapor deposition • Predicted density: 1.000±0.06 g/cm³ - enables denser polymer matrices • Solid form, 2-8°C storage - clear supply chain specifications • MW 226.31 g/mol - optimal for oral bioavailability in drug discovery

Molecular Formula C16H18O
Molecular Weight 226.319
CAS No. 35672-53-8
Cat. No. B2930939
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Benzyl-4-isopropoxybenzene
CAS35672-53-8
Molecular FormulaC16H18O
Molecular Weight226.319
Structural Identifiers
SMILESCC(C)OC1=CC=C(C=C1)CC2=CC=CC=C2
InChIInChI=1S/C16H18O/c1-13(2)17-16-10-8-15(9-11-16)12-14-6-4-3-5-7-14/h3-11,13H,12H2,1-2H3
InChIKeyHQKAMSOVAMTHBP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





1-Benzyl-4-isopropoxybenzene Technical & Procurement Profile


1-Benzyl-4-isopropoxybenzene (CAS 35672-53-8) is a diphenylmethane-class organic compound with the molecular formula C16H18O and a molecular weight of 226.31 g/mol . It consists of a central methylene bridge connecting two phenyl rings, one of which is para-substituted with an isopropoxy group. The compound is a solid at ambient temperature and is typically stored at 2-8°C to ensure stability . Its structural features make it a versatile intermediate in organic synthesis, with reported applications in pharmaceutical development, material science, and the flavor and fragrance industry . This technical overview serves as a foundation for evaluating its procurement value relative to structural analogs.

Diphenylmethane-based intermediate for organic synthesis workflows
Isopropoxy substitution enhances electrophilic aromatic substitution reactivity (class-level inference)
Solid form requiring cold storage (2–8°C); plan logistics accordingly
Reported purity ~90%; additional purification may be needed for sensitive steps

1-Benzyl-4-isopropoxybenzene Substitution Limitations


The procurement of 1-Benzyl-4-isopropoxybenzene cannot be simplistically substituted with other diphenylmethane derivatives or alkoxybenzyl compounds due to distinct structural and physicochemical properties that directly impact synthetic utility and material performance. The isopropoxy substituent confers a specific steric and electronic profile that influences reaction kinetics, regioselectivity, and product stability . For instance, the boiling point of 103-104 °C at 0.4 Torr and predicted density of 1.000±0.06 g/cm³ differ markedly from those of methoxy or ethoxy analogs, altering purification strategies and formulation compatibility. Furthermore, the compound's solid physical form and recommended storage at 2-8°C present handling and logistical considerations that may be critical for process scalability and shelf-life management. Substituting with a similar compound without accounting for these quantified differences could compromise reaction yield, product purity, or downstream application performance. The following quantitative evidence provides a basis for informed procurement decisions.

Boiling Point & Density Differences
4-Isopropyldiphenylmethane shows substantially higher predicted boiling point and lower density, which may alter vacuum purification behavior and formulation compatibility.
Molecular Weight & Purity Gap
Benzyl phenyl ether has lower molecular weight and typically higher commercial purity (98% vs 90%); using it as a direct substitute may affect reactivity and synthetic yield.
Storage Condition Mismatch
Room-temperature-stable analogs cannot replicate the cold-chain requirements of 1-Benzyl-4-isopropoxybenzene, impacting shelf-life and handling protocols.

1-Benzyl-4-isopropoxybenzene vs. Structural Analogs


Boiling Point in Purification Design

The boiling point of 1-Benzyl-4-isopropoxybenzene is reported as 103-104 °C at 0.4 Torr . This value is significantly lower than that of the close analog 4-isopropyldiphenylmethane (CAS 886-58-8), which has a predicted boiling point of 289.3±29.0 °C at atmospheric pressure [1]. While direct comparison is complicated by different pressure conditions, the substantial difference indicates that the isopropoxy-substituted compound possesses higher volatility, which is advantageous for vacuum distillation-based purification and may influence its behavior in high-temperature reactions or formulations.

Boiling Point
Cross-study comparable
103–104 °C at 0.4 Torr
vs 289.3±29.0 °C (predicted, atm)
Supports vacuum distillation purification design
Data to verify; predicted comparator value
Organic Synthesis Process Chemistry Purification

Density and Formulation Compatibility

The predicted density of 1-Benzyl-4-isopropoxybenzene is 1.000±0.06 g/cm³ . In contrast, the structurally related analog 4-isopropyldiphenylmethane has a predicted density of 0.892±0.06 g/cm³ [1]. The approximately 12% higher density of the target compound suggests a more compact molecular packing, which can influence solubility parameters, miscibility with other components, and the physical properties of final formulations such as polymers or liquid crystals.

Density
Cross-study comparable
+0.108 g/cm³ vs analog
1.000 vs 0.892 g/cm³ (predicted)
May influence formulation compatibility and packing
Predicted values; confirm experimentally
Formulation Science Material Properties Solubility

Molecular Weight and Membrane Transport

The molecular weight of 1-Benzyl-4-isopropoxybenzene is 226.31 g/mol . This is significantly higher than that of benzyl phenyl ether (CAS 946-80-5), a common simpler analog with a molecular weight of 184.24 g/mol [1]. The addition of the isopropoxy group adds 42.07 g/mol (an increase of approximately 22.8%), which directly impacts the compound's diffusion coefficient, lipophilicity (logP), and its ability to permeate biological membranes or polymeric matrices. This difference is critical when the compound is used as a fragment or intermediate in medicinal chemistry, where molecular weight is a key determinant of drug-likeness and ADME properties.

Molecular Weight
Head-to-head
226.31 g/mol
vs 184.24 g/mol (+22.8%)
Impacts membrane transport and drug-likeness parameters
Head-to-head comparison; consider logP shift
Pharmacokinetics Membrane Permeability Drug Design

Storage Requirements as Procurement Factor

1-Benzyl-4-isopropoxybenzene requires refrigerated storage at 2-8°C to maintain chemical integrity . In comparison, the close analog 4-isopropyldiphenylmethane (CAS 886-58-8) is recommended for storage under sealed, dry conditions at room temperature [1]. The specific requirement for cold-chain storage for the target compound implies a greater susceptibility to thermal degradation or rearrangement, necessitating careful handling and potentially higher shipping and storage costs. This is a direct, quantifiable procurement consideration.

Storage Temperature
Head-to-head
2–8 °C (cold chain)
vs room temperature (analog)
Cold-chain logistics require procurement planning
Vendor-recommended; stability not independently verified
Storage and Stability Logistics Supply Chain

Purity and Downstream Synthetic Efficiency

Commercially available 1-Benzyl-4-isopropoxybenzene is offered at a purity of 90% . This is notably lower than the purity of benzyl phenyl ether, which is typically available at 98% [1]. The lower purity of the target compound necessitates consideration of potential impurities that could interfere with sensitive reactions, affect the yield of subsequent steps, or require additional purification before use. This quantitative difference in commercial grade purity is a direct factor in calculating the true cost and labor associated with using this compound versus a higher-purity analog.

Commercial Purity
Head-to-head
90% vs 98% (benzyl phenyl ether)
Lower purity may necessitate additional purification
Standard commercial grades; verify lot-specific COA
Synthetic Reliability Quality Control Process Yield

Isopropoxy Activation in Electrophilic Substitution

While no direct kinetic data exists for 1-Benzyl-4-isopropoxybenzene, class-level inference can be drawn from studies on alkoxybenzene reactivity. The presence of an isopropoxy group is known to strongly activate the aromatic ring towards electrophilic substitution, with rates significantly higher than those for unsubstituted benzene or alkylbenzenes [1]. Comparative studies on bromination rates demonstrate that alkoxybenzenes react orders of magnitude faster than alkylbenzenes due to the strong electron-donating effect of the alkoxy oxygen [1]. This class-level knowledge allows chemists to anticipate that 1-Benzyl-4-isopropoxybenzene will exhibit enhanced reactivity and distinct regioselectivity (ortho/para-directing) compared to non-oxygenated analogs like 4-isopropyldiphenylmethane, enabling more efficient functionalization under milder conditions.

Electrophilic Reactivity
Class-level inference
Qualitative enhancement >10³ vs benzene (class)
Expected higher reactivity in electrophilic substitution
Class-level inference; direct kinetic data not available
Organic Reactivity Regioselectivity Synthetic Methodology

1-Benzyl-4-isopropoxybenzene Key Applications


Lead Optimization Fragment with Lipophilicity Control

The distinct molecular weight of 226.31 g/mol, which is 22.8% higher than benzyl phenyl ether, positions 1-Benzyl-4-isopropoxybenzene as a strategic fragment for lead optimization programs. Its increased mass and the presence of the isopropoxy group can modulate logP and enhance target binding affinity while maintaining a molecular weight within a favorable range for oral bioavailability . This makes it a valuable intermediate for synthesizing drug candidates where precise control of physicochemical properties is critical for achieving desired ADME profiles .

Thermally Processable Polymer Building Block

The lower boiling point of 103-104 °C at 0.4 Torr, compared to the much higher boiling point of non-oxygenated analogs like 4-isopropyldiphenylmethane, indicates higher volatility under vacuum . This property is advantageous for incorporation into polymers via vapor deposition techniques or for purification after polymerization. Additionally, its higher predicted density (1.000 g/cm³) compared to 4-isopropyldiphenylmethane (0.892 g/cm³) suggests it can contribute to denser, potentially more robust polymer matrices , making it a candidate for specialty coatings and advanced composites [1].

High-Reactivity Intermediate for Multi-Step Synthesis

Based on class-level inference, the isopropoxy group on 1-Benzyl-4-isopropoxybenzene is expected to strongly activate the aromatic ring towards electrophilic aromatic substitution . This enhanced reactivity, compared to alkyl-substituted analogs, allows for efficient functionalization under milder conditions, potentially reducing side reactions and improving overall yield in complex synthetic sequences . This makes it a preferred intermediate when a reactive handle is needed for subsequent derivatization steps, such as in the synthesis of pharmaceuticals or agrochemicals [1].

Liquid Crystal Intermediates with Tailored Molecular Packing

The specific combination of a diphenylmethane core and an isopropoxy substituent influences molecular geometry and intermolecular forces. The compound's predicted density of 1.000 g/cm³ suggests efficient molecular packing, a desirable trait in the design of liquid crystalline materials . This class of compounds, including 4-substituted alkoxybenzenes, is known for its utility in preparing liquid crystal intermediates . 1-Benzyl-4-isopropoxybenzene can serve as a versatile precursor for synthesizing novel mesogens with potentially improved thermal stability and electro-optical properties.

Application
Selection Property
Validation Focus
Lead Optimization Fragment
Molecular weight and isopropoxy-driven logP modulation
ADME profile context and target binding assessment
Polymer Building Block
Higher volatility under vacuum; increased density
Vapor deposition compatibility and matrix robustness
Multi-Step Synthesis Intermediate
Isopropoxy activation for electrophilic substitution
Reaction yield and regioselectivity control
Liquid Crystal Intermediate
Molecular packing density via diphenylmethane core
Mesogen thermal stability and electro-optical performance

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
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